molecular formula C12H6F3NS B6218329 8-(trifluoromethyl)thieno[3,2-f]quinoline CAS No. 2751612-00-5

8-(trifluoromethyl)thieno[3,2-f]quinoline

Cat. No.: B6218329
CAS No.: 2751612-00-5
M. Wt: 253.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(trifluoromethyl)thieno[3,2-f]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the displacement of halogen atoms or the diaza group, followed by direct fluorination. These reactions often require specific catalysts and controlled thermal activation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. The process may include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds. These methods are optimized for large-scale production to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

8-(trifluoromethyl)thieno[3,2-f]quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

8-(trifluoromethyl)thieno[3,2-f]quinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)thieno[3,2-f]quinoline involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, disrupting the normal function of enzymes involved in critical biological processes. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(trifluoromethyl)thieno[3,2-f]quinoline stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it more effective in certain applications compared to other similar compounds .

Properties

CAS No.

2751612-00-5

Molecular Formula

C12H6F3NS

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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